molecular formula C18H18N2OS B14327716 2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide CAS No. 100695-75-8

2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide

Katalognummer: B14327716
CAS-Nummer: 100695-75-8
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: QFHKUYFNOXNGSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Thioamide Formation: The ethanethioamide moiety can be introduced by reacting the benzoxazole derivative with an appropriate thioamide reagent, such as thioacetic acid or its derivatives, under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1,2-Benzoxazol-3-yl)ethanethioamide: Lacks the phenylpropan-2-yl group.

    N-(2-phenylpropan-2-yl)ethanethioamide: Lacks the benzoxazole core.

    2-(1,2-Benzoxazol-3-yl)-N-methyl ethanethioamide: Contains a methyl group instead of the phenylpropan-2-yl group.

Uniqueness

2-(1,2-Benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide is unique due to the presence of both the benzoxazole core and the phenylpropan-2-yl group, which may confer specific biological activities and chemical properties not found in similar compounds.

Eigenschaften

CAS-Nummer

100695-75-8

Molekularformel

C18H18N2OS

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-(1,2-benzoxazol-3-yl)-N-(2-phenylpropan-2-yl)ethanethioamide

InChI

InChI=1S/C18H18N2OS/c1-18(2,13-8-4-3-5-9-13)19-17(22)12-15-14-10-6-7-11-16(14)21-20-15/h3-11H,12H2,1-2H3,(H,19,22)

InChI-Schlüssel

QFHKUYFNOXNGSL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=CC=C1)NC(=S)CC2=NOC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.